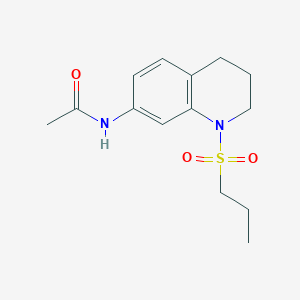

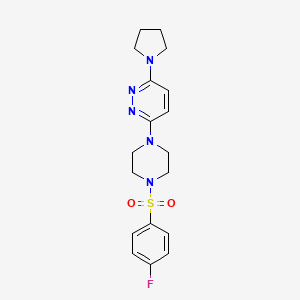

![molecular formula C14H17N3O6S B11258360 ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258360.png)

ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat ist eine synthetische organische Verbindung, die zur Klasse der Sulfonamide gehört. Sie ist durch das Vorhandensein eines Pyrazolrings, einer Sulfamoylgruppe und einer Ethylestergruppe gekennzeichnet.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat umfasst in der Regel die folgenden Schritte:

Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem β-Ketoester unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Sulfamoylgruppe: Die Sulfamoylgruppe wird durch Reaktion des Pyrazolderivats mit einem Sulfonamidreagenz, wie z. B. Chlorsulfonsäure oder Sulfonylchlorid, in Gegenwart einer Base wie Pyridin oder Triethylamin eingeführt.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxylgruppe mit Ethanol in Gegenwart eines Katalysators wie Schwefelsäure oder Salzsäure.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungsverfahren und Automatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Amine oder Alkohole zu erhalten.

Substitution: Nucleophile Substitutionsreaktionen können an der Sulfamoylgruppe oder der Estergruppe auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile wie Amine, Alkohole oder Thiole, oft in Gegenwart einer Base oder eines Katalysators.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Amine, Alkohole.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonamide reagent, such as chlorosulfonic acid or sulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als pharmazeutisches Zwischenprodukt und für seine biologischen Aktivitäten untersucht, wie z. B. antimikrobielle, entzündungshemmende und krebshemmende Eigenschaften.

Biologie: Die Verbindung wird in biochemischen Assays verwendet, um die Hemmung von Enzymen und Proteininteraktionen zu untersuchen.

Materialwissenschaften: Es wird auf sein Potenzial zur Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften untersucht.

Industrie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle in der chemischen Industrie verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Sulfamoylgruppe kann die Struktur natürlicher Substrate nachahmen, wodurch die Verbindung die Enzymaktivität hemmen oder die Rezeptorfunktion modulieren kann. Der Pyrazolring und die Estergruppe tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Wirkmechanismus

The mechanism of action of ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The pyrazole ring and the ester group contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1-Benzothiophen-2-carboxylat

- Ethyl-3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-Phenylthiophen-2-carboxylat

Einzigartigkeit

Ethyl-3-[(2,4-Dimethoxyphenyl)sulfamoyl]-1H-pyrazol-5-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein des Pyrazolrings unterscheidet es von anderen Sulfonamidderivaten, was möglicherweise zu einzigartigen Wechselwirkungen mit biologischen Zielstrukturen und unterschiedlichen pharmakologischen Profilen führt.

Eigenschaften

Molekularformel |

C14H17N3O6S |

|---|---|

Molekulargewicht |

355.37 g/mol |

IUPAC-Name |

ethyl 5-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C14H17N3O6S/c1-4-23-14(18)11-8-13(16-15-11)24(19,20)17-10-6-5-9(21-2)7-12(10)22-3/h5-8,17H,4H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

COMBTAWHJMSAKG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

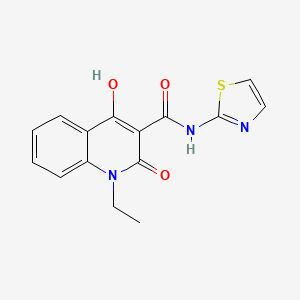

![4-(tert-butyl)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11258281.png)

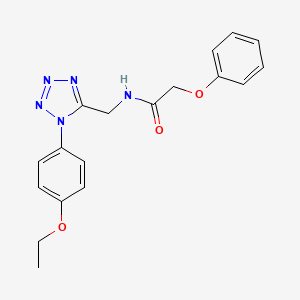

![ethyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11258283.png)

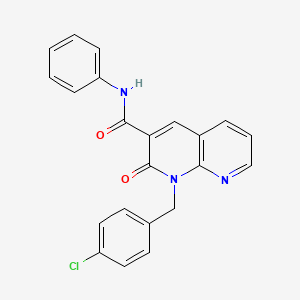

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11258287.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258292.png)

![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11258295.png)

![3-tert-butyl-7-{[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11258305.png)

![N-(3-Chloro-4-methylphenyl)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258313.png)

![3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11258361.png)